2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethyl 2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethyl 2-methylpropanoate is a chemical compound that features a benzothiazole ring, a sulfur atom, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethyl 2-methylpropanoate typically involves the reaction of 2-mercaptobenzothiazole with an appropriate esterifying agent. One common method is the condensation of 2-mercaptobenzothiazole with 2-bromoethyl 2-methylpropanoate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethyl 2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzothiazole ring can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethyl 2-methylpropanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethyl 2-methylpropanoate involves its interaction with specific molecular targets. The benzothiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The sulfur atom can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of biochemical pathways. The ester group can undergo hydrolysis to release the active benzothiazole moiety, which can then exert its effects on target cells .
Comparison with Similar Compounds
Similar Compounds
2-Mercaptobenzothiazole: A precursor in the synthesis of 2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethyl 2-methylpropanoate.
Benzothiazole: A simpler structure lacking the ester and sulfanyl groups.
2-(1,3-Benzothiazol-2-ylthio)acetic acid: Similar structure with a carboxylic acid group instead of an ester.
Uniqueness
This compound is unique due to its combination of a benzothiazole ring, a sulfur atom, and an ester functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
62952-04-9 |
---|---|
Molecular Formula |
C13H15NO2S2 |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)ethyl 2-methylpropanoate |
InChI |
InChI=1S/C13H15NO2S2/c1-9(2)12(15)16-7-8-17-13-14-10-5-3-4-6-11(10)18-13/h3-6,9H,7-8H2,1-2H3 |
InChI Key |
HSKKEICZEZGVRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)OCCSC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.